molecular formula C12H12BrF3O B1378371 1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene CAS No. 1365271-60-8

1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene

Cat. No. B1378371
M. Wt: 309.12 g/mol
InChI Key: OTYFJKCWSNICSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C12H12BrF3O. It has an average mass of 309.122 Da and a monoisotopic mass of 308.002350 Da .

Scientific Research Applications

Synthesis and Chemical Reactivity

1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene is a compound that serves as an intermediate in the synthesis of various chemical structures. For instance, it has been involved in reactions to create functionalized (trifluoromethyl)benzenes and -pyridines through Diels-Alder components. These reactions demonstrate the compound's utility in generating complex molecules with specific functionalities, which are important in materials science and organic synthesis (Volle & Schlosser, 2002).

Organic Synthesis Techniques

Research has explored the use of 1-bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene in advanced organic synthesis techniques. For example, its reactions with lithium diisopropylamide (LDA) have been studied to understand its role in generating phenyllithium intermediates. These intermediates are crucial for further chemical transformations, illustrating the compound's role in synthetic organic chemistry (Schlosser & Castagnetti, 2001).

Fluorescence Properties

The compound has also been examined for its fluorescence properties. Studies have synthesized derivatives to investigate their potential in light-emitting applications. These studies underscore the importance of 1-bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene derivatives in developing new materials for optoelectronic devices (Liang Zuo-qi, 2015).

Material Science Applications

In material science, the compound's derivatives have been used to create mixed chromophore perfluorocyclobutyl (PFCB) copolymers, highlighting its utility in crafting materials with specific optical properties. These copolymers show potential for tailored light emission, indicating the compound's role in the development of novel materials for lighting and display technologies (Neilson et al., 2007).

properties

IUPAC Name

1-bromo-2-cyclopentyloxy-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrF3O/c13-10-6-5-8(12(14,15)16)7-11(10)17-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYFJKCWSNICSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=CC(=C2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(cyclopentyloxy)-4-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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